psi-Tectorigenin

Description

Plant-Derived Sources

Psi-Tectorigenin has been successfully isolated from several plant species, where it exists as a secondary metabolite. Its presence is particularly noted in the families Iridaceae and Fabaceae.

The rhizome of Belamcanda chinensis (leopard lily), a member of the Iris family, is a well-documented source of this compound. wikipedia.orgsmolecule.com The compound is often found alongside its structural isomer, tectorigenin (B1682738). nih.gov Isolation from the rhizomes typically involves extraction with solvents, followed by chromatographic techniques to separate the various isoflavonoids present in the plant material. nih.gov

Dalbergia sissoo, commonly known as Indian rosewood, is another plant from which this compound has been isolated. wikipedia.orgsmolecule.com This leguminous tree is a source of numerous isoflavonoids, and this compound is among the compounds identified within its tissues.

The root of Pueraria lobata, known as Kudzu root, also contains this compound. A study on the isoflavones present in Puerariae Lobatae Radix identified this compound among other prominent isoflavones. The biosynthesis of isoflavones in Pueraria lobata is known to involve glycosylation and methylation, which are key steps in the formation of complex isoflavonoids like this compound.

O-methylated isoflavone (B191592) within the flavonoid class

Microbial Sources

Interestingly, this compound is not exclusive to the plant kingdom. It has also been isolated from microbial cultures, indicating that bacteria and fungi possess the necessary enzymatic machinery for its synthesis.

The bacterium Nocardiopsis sp. has been identified as a microbial source of this compound. wikipedia.orgsmolecule.com The compound has been isolated from the culture filtrates of this actinomycete, suggesting it is an extracellular metabolite. mdpi.comresearchgate.net

This compound has also been isolated from the mold Stemphilium sp. wikipedia.orgsmolecule.com Specifically, it was found in the culture filtrate of Stemphilium sp. No. 644. wikipedia.org This discovery highlights the diverse metabolic capabilities of fungi in producing complex secondary metabolites.

Data Tables

Table 1: Plant and Microbial Sources of this compound

| Source Kingdom | Species Name | Common Name | Part/Source of Isolation | Reference(s) |

| Plant | Belamcanda chinensis | Leopard Lily | Rhizome | wikipedia.orgsmolecule.com |

| Plant | Dalbergia sissoo | Indian Rosewood | Not specified in detail | wikipedia.orgsmolecule.com |

| Plant | Pueraria Lobatae Radix | Kudzu Root | Root | |

| Microbial | Nocardiopsis sp. | - | Culture filtrate | wikipedia.orgsmolecule.commdpi.com |

| Microbial | Stemphilium sp. | - | Culture filtrate | wikipedia.orgsmolecule.com |

Table 2: Chemical Information for this compound

| Attribute | Value | Reference(s) |

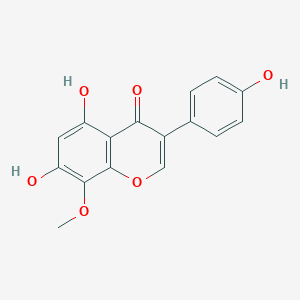

| IUPAC Name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one | wikipedia.org |

| Chemical Formula | C₁₆H₁₂O₆ | wikipedia.org |

| Molar Mass | 300.26 g/mol | wikipedia.org |

| Class | O-methylated isoflavone | wikipedia.orgsmolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-15-12(19)6-11(18)13-14(20)10(7-22-16(13)15)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLQOGTYNFVQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156899 | |

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isotectorigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13111-57-4 | |

| Record name | ψ-Tectorigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13111-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | psi-Tectorigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013111574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Psi-tectorigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSI-TECTORIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HXB4THX7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthesis Pathways

Microbial Sources

Production by Fungi and Streptomyces

Psi-tectorigenin has been identified as a metabolite produced by various microorganisms. It can be isolated from the bacterium Nocardiopsis sp. and the mold Stemphilium sp. No. 644. wikipedia.org Research involving the screening of culture filtrates from fungi and Streptomyces has led to the successful isolation of this compound, among other isoflavone (B191592) compounds. jst.go.jpjst.go.jp Specifically, this compound was isolated from the culture filtrate of actinomycetes during a study on inhibitors of epidermal growth factor-induced phosphatidylinositol turnover. The presence of isoflavonoid (B1168493) and flavonoid biosynthesis pathways has been confirmed in microorganisms, with fungi and actinomycetes being notable producers of these compounds. researchgate.net The production of secondary metabolites by Streptomyces is a complex process influenced by various nutritional and environmental factors. frontiersin.org Co-culture techniques, such as growing Streptomyces with fungi, have been shown to enhance the production of certain secondary metabolites. nih.gov

Isolation and Extraction Methodologies from Natural Sources

The extraction of this compound from natural sources can be accomplished through various chromatographic techniques. smolecule.com

Countercurrent chromatography

Countercurrent chromatography (CCC) is a liquid-liquid partitioning technique that can be effectively used for the separation of natural products. nih.govglobalresearchonline.net This method has been successfully applied to the isolation of active compounds, including tectorigenin (B1682738), from plant materials. mdpi.com For instance, an extraction yield of about 0.15 mg/g of tectorigenin was obtained from 500 g of raw material using a combination of countercurrent chromatography and semipreparative liquid chromatography. mdpi.com

Liquid chromatography

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a fundamental technique for the isolation and analysis of isoflavones like this compound. smolecule.compolymersolutions.com HPLC systems, often using a reversed-phase C18 column, are employed for the separation and purification of these compounds. nih.gov The process typically involves injecting a liquid sample into a column packed with a stationary phase, through which a pressurized mobile phase is passed. polymersolutions.com This method has been utilized to separate tectorigenin and its related compounds from various extracts. mdpi.com For example, high-performance liquid chromatography was used to analyze extracts obtained through high-temperature, high-pressure solvent extraction. google.com

Chemical Synthesis and Interconversion

The chemical synthesis of this compound and its relationship with its isomer, tectorigenin, have been subjects of chemical research.

Synthetic routes involving hydrolysis of tectoridin (B1682737)

One of the primary methods for obtaining tectorigenin, and by extension its isomer this compound, is through the hydrolysis of tectoridin. nih.gov Tectoridin is a glycoside form of tectorigenin. mdpi.com The hydrolysis of the glycosidic bond in tectoridin yields the aglycone, tectorigenin. researchgate.net This process can be achieved through acid hydrolysis, for example, by refluxing with hydrochloric acid. nih.gov In some cases, this hydrolysis is a necessary step to increase the yield of tectorigenin from natural extracts where it exists predominantly in its glycosidic form. mdpi.com

Formation as an intermediate or mixture during tectorigenin synthesis

During the chemical synthesis of tectorigenin, this compound can be formed as a co-product. nih.gov Certain synthetic routes are known to produce a mixture of both tectorigenin and this compound. nih.govresearchgate.net For example, one synthetic pathway involves reacting an intermediate with methanesulfonyl chloride, which results in a mixture of the two isomers. researchgate.net A general procedure for isoflavone synthesis has also been noted to yield both tectorigenin and its isomer, this compound. rsc.org Interestingly, this compound can be converted to tectorigenin through isomerization under alkaline conditions, such as by refluxing with alcoholic potash. nih.govresearchgate.net This highlights its role as a potential intermediate in the synthesis of tectorigenin. google.com

Isomerization from tectorigenin under alkaline conditions

The interconversion between the isomeric isoflavones, tectorigenin and its structural isomer this compound (ψ-tectorigenin), is a notable chemical transformation that can be influenced by alkaline conditions. Research into the synthesis and stability of these compounds has shown that tectorigenin is the more thermodynamically stable of the two isomers. Consequently, the isomerization reaction under alkaline conditions predominantly favors the conversion of this compound to tectorigenin, rather than the reverse.

This base-catalyzed isomerization involves the rearrangement of the electronic structure of the molecule. One established method to achieve this conversion is by refluxing the mixture of isomers in n-butanol with potassium carbonate (K2CO3). researchgate.net Other alkaline conditions, such as using alcoholic potash or alcoholic potassium ethylate with reflux, have also been reported to catalyze the isomerization of this compound to tectorigenin. nih.govresearchgate.net This rearrangement is a key step in several synthetic routes to ensure the isolation of the single, more stable tectorigenin isomer.

The mechanism of this base-catalyzed isomerization is consistent with the principles of the Wessely-Moser rearrangement, which involves the opening and closing of the heterocyclic C-ring of the flavonoid structure. This process allows for the migration of the B-ring from the C2 position to the C3 position, leading to the interconversion of the isomers. The thermodynamic stability of tectorigenin drives the equilibrium of this reaction towards its formation.

The following table summarizes the conditions under which the isomerization of this compound to tectorigenin has been observed:

| Reagent(s) | Solvent | Conditions | Outcome | Reference(s) |

| Potassium Carbonate (K2CO3) | n-Butanol | Reflux | Isomerization of ψ-tectorigenin to tectorigenin | researchgate.net |

| Alcoholic Potash | Alcohol | Reflux | Isomerization of ψ-tectorigenin to tectorigenin | nih.govresearchgate.net |

| Alcoholic Potassium Ethylate | Alcohol | Reflux | Isomerization of ψ-tectorigenin to tectorigenin | nih.govresearchgate.net |

Pharmacological Activities and Preclinical Therapeutic Potential

Antioxidant Research

Preliminary research suggests that psi-Tectorigenin exhibits antioxidant properties, positioning it as a compound of interest for mitigating conditions associated with oxidative stress. wikipedia.org Like other flavonoids, its chemical structure is believed to contribute to these effects, though detailed mechanisms are still under investigation. wikipedia.org

Free radical scavenging efficacy

Table 1: Free Radical Scavenging Activity of this compound

Specific quantitative data from dedicated in vitro studies on the free radical scavenging efficacy of this compound is not available in the currently reviewed scientific literature.

| Assay Type | Finding |

|---|

Enhancement of endogenous antioxidant enzyme activity

The compound has been implicated in enhancing the body's own antioxidant defense systems by increasing the activity of endogenous antioxidant enzymes. wikipedia.org This represents an indirect mechanism of antioxidant action, complementing its direct radical-scavenging effects.

Research has indicated that this compound may enhance the activity of catalase. wikipedia.org Catalase is a crucial enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen, protecting the cell from oxidative damage. researchgate.net

This compound has also been reported to enhance the activity of superoxide (B77818) dismutase (SOD). wikipedia.org SOD is an enzyme that alternately catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide, providing a critical defense against oxidative stress. researchgate.net

Table 2: Effect of this compound on Endogenous Antioxidant Enzymes

While general effects have been noted, specific quantitative data on the percentage increase or activity units from peer-reviewed studies for this compound are not detailed in the available sources.

| Enzyme | Observed Effect |

|---|---|

| Catalase | Reported to enhance activity. wikipedia.org |

Catalase

Role in oxidative stress modulation

Through its combined ability to scavenge free radicals directly and enhance the activity of key antioxidant enzymes, this compound plays a role in the modulation of oxidative stress. wikipedia.org By helping to maintain a balance between oxidants and antioxidants, it may protect cells from the damaging effects of excessive ROS. wikipedia.org Its potential applications in treating conditions caused by oxidative stress are considered promising, although more research is required. wikipedia.org

Anti-inflammatory Research

This compound has been identified as having potential anti-inflammatory effects. wikipedia.org Inflammation is a complex biological response, and compounds that can modulate it are of significant therapeutic interest. Research suggests that this compound may influence signaling pathways involved in inflammation. wikipedia.org For instance, it has been implicated in the modulation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is involved in cell survival and can intersect with inflammatory processes. wikipedia.org However, detailed studies focusing on its specific effects on pro-inflammatory and anti-inflammatory cytokines, or on key inflammatory enzymes like cyclooxygenase (COX), are not yet widely available.

Table 3: Summary of Anti-inflammatory Research Findings for this compound

Detailed in vitro and in vivo research findings, including specific targets and efficacy, are limited in the available scientific literature.

| Research Area | Finding |

|---|---|

| General Anti-inflammatory Activity | Implicated in having anti-inflammatory effects. wikipedia.org |

Implication in anti-inflammatory effects

This compound has demonstrated potential anti-inflammatory properties in preclinical research. smolecule.comnih.gov Studies suggest that it may modulate various inflammatory pathways. For instance, research on its structural analog, tectorigenin (B1682738), has shown the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Furthermore, tectorigenin has been observed to suppress the induction of cyclooxygenase-2 (COX-2) in a dose-dependent manner, thereby restraining the production of prostaglandin (B15479496) E2 in inflammatory cells. nih.gov It has also been shown to attenuate the upregulation of inflammatory cytokines such as IL-1, IL-6, IL-12, and TNF-α, which are often induced by lipopolysaccharide (LPS). nih.gov In human umbilical vein endothelial cells (HUVECs), tectorigenin has been found to inhibit IKKβ/NF-κB and JNK activation, key signaling pathways in inflammation. nih.gov These findings regarding tectorigenin provide a basis for investigating similar anti-inflammatory mechanisms for this compound.

Anticancer Research

Induction of apoptosis in cancer cells

This compound is being investigated for its potential to induce apoptosis, or programmed cell death, in cancer cells. smolecule.com Research indicates that like other flavonoids, it may possess anticancer properties. smolecule.com Studies on the related compound tectorigenin have shown that it can inhibit the growth of various cancer cell lines, including those of the prostate, breast, and colon, by inducing apoptosis and inhibiting cell proliferation. nih.govontosight.ai Specifically, in human breast cancer cells, tectorigenin has been found to suppress proliferation in a dose- and time-dependent manner, with mechanisms linked to the downregulation of protein kinase B (AKT)/mitogen-activated protein kinase (MAPK) signaling and the upregulation of the caspase family of proteins, which are crucial for apoptosis. nih.gov Furthermore, in human hepatocellular carcinoma cells (HepG2), tectorigenin has been shown to reduce cell viability in a time- and concentration-dependent manner through a mitochondrial-mediated pathway to induce apoptosis. nih.gov

Relevance to myelogenous leukemia cell differentiation

This compound has shown notable effects in the context of myelogenous leukemia cell differentiation. Research has demonstrated that this compound is more effective than the isoflavone (B191592) genistein (B1671435) in inducing the differentiation of ML-1 and HL-60 human myelogenous leukemia cells. nih.gov While genistein is known to inhibit protein tyrosine kinase, phosphatidylinositol turnover, and topoisomerase II, this compound is reported to inhibit phosphatidylinositol turnover without affecting protein tyrosine kinase. nih.gov This suggests that the modulation of phosphatidylinositol turnover may be a more critical factor for the differentiation of certain myelogenous leukemia cells. nih.gov

Specifically, genistein induces nitroblue tetrazolium (NBT) reduction and lysozyme (B549824) activity in ML-1, HL-60, and U937 cells. nih.gov Morphological studies have revealed that genistein prompts the differentiation of myeloblastic ML-1 cells into promyelocytes and promyelocytic HL-60 cells into mature granulocytes. nih.gov The differentiation-inducing effect of genistein is enhanced by the addition of 1α,25-dihydroxyvitamin D3 (VD3) or retinoic acid. nih.gov In contrast, another protein tyrosine kinase inhibitor, methyl 2,5-dihydroxycinnamate, had only a weak effect on inducing the differentiation of ML-1 cells. nih.gov

Table 1: Comparative Effects of Compounds on Leukemia Cell Differentiation

| Compound | Target Cell Lines | Observed Effect | Potency |

|---|---|---|---|

| This compound | ML-1, HL-60 | Induces differentiation | More effective than Genistein |

| Genistein | ML-1, HL-60, U937 | Induces differentiation into promyelocytes and granulocytes | Less effective than this compound |

| Methyl 2,5-dihydroxycinnamate | ML-1 | Weak differentiation induction | Weak |

Antidiabetic Research

This compound has been identified as a compound with potential antidiabetic properties. smolecule.comnih.gov Research into its structural analog, tectorigenin, has provided insights into its possible mechanisms of action. Tectorigenin has been shown to have hypoglycemic effects in streptozotocin-induced diabetic rats and is a potent inhibitor of aldose reductase, suggesting its potential in preventing or treating diabetic complications. nih.gov Furthermore, tectorigenin has been found to enhance the expression of PDX1, a key transcription factor in pancreatic β-cell function, and protect these cells by activating ERK and reducing endoplasmic reticulum (ER) stress. It also targets PKACα to promote GLUT4 expression in skeletal muscle, which can improve insulin (B600854) resistance. Flavonoids in general are known to exert antidiabetic effects through various pathways, including stimulating insulin secretion, improving glucose tolerance, and enhancing glucose metabolism. mdpi.com

Hepatoprotective Research

This compound is being explored for its hepatoprotective effects. smolecule.comnih.gov Studies on the related isoflavone, tectorigenin, have shown protective functions against liver damage induced by toxins like carbon tetrachloride and tert-butyl hyperoxide. nih.gov Tectorigenin has demonstrated anti-proliferative and pro-apoptotic activities in hepatic stellate cells and human hepatocellular carcinoma HepG2 cells, indicating potential anti-fibrotic and anti-hepatoma properties. nih.gov

Impact on cytoplasmic free calcium in isolated rat hepatocytes

A notable finding in hepatoprotective research is the effect of this compound on intracellular calcium levels. Studies have shown that the isoflavonoids genistein, this compound, and orobol (B192016) can increase the concentration of cytoplasmic free calcium ([Ca2+]i) in isolated rat hepatocytes. physiology.orgwur.nlthegoodscentscompany.comtargetmol.comchemfaces.com This effect was observed in a buffer containing 1 microM of calcium, suggesting that the source of the mobilized calcium is likely from intracellular stores. chemfaces.com This finding is significant as alterations in intracellular calcium signaling are crucial in various cellular processes, and caution is advised when interpreting data from studies using these compounds due to this unexpected effect. chemfaces.com

Antimicrobial Research

This compound has demonstrated a range of antimicrobial properties, although research in this area is still emerging. smolecule.com Studies have explored its activity against various pathogens, including bacteria and fungi.

One area of investigation has been its effect on methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of antibiotic-resistant infections. nih.gov Research has also indicated the potential of the related compound, tectorigenin, against several strains of Helicobacter pylori and dermatophytes of the Trichophyton genus. mdpi.comnih.gov Specifically, tectorigenin showed minimum inhibitory concentrations (MICs) ranging from 3.12 to 6.25 μg/mL against Trichophyton species and 50–100 μg/mL against H. pylori strains. mdpi.comnih.gov Tectorigenin, isolated from Belamcandae Rhizoma, also exhibited antibacterial activity against two MRSA strains and three clinical isolates with MIC values of 125 μg/mL. nih.gov

Furthermore, the antifungal activity of tectorigenin has been evaluated against 17 strains of fungi, showing marked effectiveness against dermatophytes of the genus Trichophyton, with MICs between 3.12-6.25 mg/ml. nih.govtandfonline.com The search for novel antiviral agents has also included isoflavones. While direct studies on this compound's antiviral properties are limited, related flavones and isoflavones have been investigated for their ability to inhibit viral enzymes like reverse transcriptase. jst.go.jp

Table 1: Antimicrobial Activity of Tectorigenin (a related isoflavone)

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Trichophyton spp. | Fungus | 3.12–6.25 μg/mL | mdpi.com |

| Helicobacter pylori | Bacterium | 50–100 μg/mL | mdpi.com |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Bacterium | 125 μg/mL | nih.gov |

Cardioprotective Research

Preclinical studies have suggested that this compound may possess cardioprotective properties, potentially offering therapeutic benefits for various heart conditions. smolecule.com Research indicates that the related compound, tectorigenin, can ameliorate myocardial damage and reduce inflammation in the myocardium. nih.gov

One study found that tectorigenin treatment alleviated sepsis-induced myocardial injury and reduced cell ferroptosis in heart tissues by inhibiting the expression of Smad3. nih.gov In a mouse model of sepsis induced by lipopolysaccharide (LPS), tectorigenin pretreatment was observed to lessen myocardial dysfunction and myofibrillar disruption. nih.gov It also appeared to decrease cardiomyocyte apoptosis and myocardial ferroptosis. nih.gov

Furthermore, tectorigenin has been shown to protect against cardiac fibrosis in diabetic mice by activating the adiponectin receptor 1-mediated AMPK pathway. nih.gov This treatment significantly attenuated cardiac fibrosis and improved cardiac dysfunction in a diabetic cardiomyopathy mouse model. nih.gov At a molecular level, tectorigenin was found to activate AMPK by increasing its phosphorylation. nih.gov

Table 2: Cardioprotective Effects of Tectorigenin

| Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Sepsis-induced myocardial injury (mouse model) | Alleviated myocardial dysfunction and damage, reduced ferroptosis and inflammation. | Inhibited Smad3 expression. | nih.gov |

| Diabetic cardiomyopathy (mouse model) | Attenuated cardiac fibrosis and improved cardiac dysfunction. | Activated AdipoR1/AMPK signaling pathway. | nih.gov |

Neuroprotective Research

This compound is also being investigated for its potential neuroprotective effects, which could be relevant for neurodegenerative diseases like Alzheimer's. smolecule.com The compound has been shown to have multiple pharmacological effects, including neuroprotective properties. nih.govresearchgate.net

The related compound, tectorigenin, has been studied more extensively in this context. It has shown the ability to alleviate cognitive impairment and damage to hippocampal tissue. researchgate.net In vitro, tectorigenin has demonstrated protective effects on neuronal cells against oxygen-glucose deprivation/reoxygenation damage. researchgate.net The neuroprotective mechanisms of tectorigenin are thought to involve the modulation of signaling pathways such as PI3K/AKT and TLR4/NF-κB. nih.govresearchgate.net

Research has also shown that tectorigenin can inhibit the production of inflammatory mediators in microglial cells, which are involved in neuroinflammation. nih.gov It was found to suppress the generation of reactive oxygen species and the expression of nitric oxide, prostaglandin E2, tumor necrosis factor-α, and interleukin-6 in LPS-stimulated microglial cells. nih.gov Furthermore, tectorigenin has been shown to protect SH-SY5Y neuroblastoma cells from toxicity induced by MPP+, a neurotoxin used to model Parkinson's disease, by reducing oxidative stress. mdpi.com

Table 3: Neuroprotective Research Findings for Tectorigenin

| Model System | Observed Effects | Potential Mechanisms | Reference |

|---|---|---|---|

| Chronic cerebral ischemia (mice) | Alleviated cognitive impairment and hippocampal damage. | Modulation of PI3K/AKT, TLR4, PPARγ, and NF-κB pathways. | researchgate.net |

| LPS-treated BV-2 microglial cells and mice | Inhibited production of inflammatory mediators (NO, PGE2, TNF-α, IL-6) and ROS. | Downregulation of NF-κB and ERK/JNK pathways. | nih.gov |

| MPP+-treated SH-SY5Y cells | Exhibited neuroprotective effect against cytotoxicity and apoptosis. | Reduction of oxidative stress and enhancement of antioxidant defense. | mdpi.com |

| Rat cortical neurons and NT2/D1 cells | Promoted the stacking of hypoxia-inducible factor (HIF)-1α to induce erythropoietin (EPO) gene expression. | Increased endogenous cerebral EPO levels. | nih.gov |

Molecular Mechanisms of Action and Cellular Targets

Modulation of Phosphatidylinositol Turnover

Psi-Tectorigenin has demonstrated a significant ability to influence the phosphatidylinositol signaling pathway, a critical system for intracellular signal transduction.

Inhibition of epidermal growth factor-induced phosphatidylinositol turnover

Research has shown that this compound, isolated from a culture filtrate of actinomycetes, acts as an inhibitor of epidermal growth factor (EGF)-induced phosphatidylinositol turnover in cultured A431 cells. nih.govkeio.ac.jpkeio.ac.jpresearchgate.net This inhibitory action occurs with an IC50 value of approximately 1 microgram/ml. nih.govkeio.ac.jpkeio.ac.jp The turnover of phosphatidylinositol is a crucial step in the signaling cascade initiated by EGF, and its inhibition by this compound can disrupt downstream cellular responses. nih.gov This compound has been identified as a useful tool for analyzing the function of phosphatidylinositol turnover. nih.govkeio.ac.jpkeio.ac.jp

Specificity in inhibiting phosphatidylinositol turnover without inhibiting protein tyrosine kinase

A key characteristic of this compound's action is its specificity. When introduced to cultured A431 cells, it inhibits phosphatidylinositol turnover without affecting the activity of the epidermal growth factor receptor protein tyrosine kinase. nih.govkeio.ac.jpkeio.ac.jpresearchgate.net This specificity distinguishes it from other compounds that may inhibit both pathways. researchgate.net This selective inhibition makes this compound a valuable molecular probe for dissecting the distinct roles of phosphatidylinositol turnover and protein tyrosine kinase activity in cellular signaling. nih.govkeio.ac.jpkeio.ac.jp

Comparative efficacy against genistein (B1671435) and orobol (B192016) in phosphatidylinositol turnover inhibition

In comparative studies, this compound has been shown to be a more potent inhibitor of phosphatidylinositol turnover than other isoflavonoids like genistein and orobol. nih.govkeio.ac.jpkeio.ac.jp Its inhibitory activity is reported to be approximately six times stronger than that of genistein or orobol. nih.govkeio.ac.jpkeio.ac.jp While all three compounds are implicated as inhibitors of both tyrosine-specific protein kinase and phosphatidylinositol turnover, the superior efficacy of this compound in the latter pathway is a notable distinction. nih.govchemfaces.com

Enzyme Inhibition Profiles

In addition to its effects on signaling pathways, this compound has been found to inhibit the activity of certain decarboxylase enzymes.

Dopa decarboxylase inhibition

Screening of culture filtrates from fungi and streptomyces has led to the identification of this compound as an inhibitor of dopa decarboxylase. jst.go.jpnii.ac.jp This enzyme, also known as aromatic L-amino acid decarboxylase (AADC), is crucial for the synthesis of dopamine (B1211576) from L-DOPA. wikipedia.org The inhibition of this enzyme can have significant physiological effects by modulating dopamine levels.

Histidine decarboxylase inhibition

Further studies have revealed that this compound also possesses the ability to inhibit histidine decarboxylase. jst.go.jp This enzyme is responsible for the production of histamine (B1213489) from the amino acid L-histidine. ugm.ac.idcore.ac.uk Inhibition of histidine decarboxylase can therefore impact histamine-mediated physiological processes. nih.govesmed.org

Interactive Data Table: Comparative IC50 Values for Phosphatidylinositol Turnover Inhibition

| Compound | IC50 (µg/mL) | Relative Potency vs. This compound |

| This compound | ~1 | 1x |

| Genistein | ~6 | 1/6x |

| Orobol | ~6 | 1/6x |

Interactive Data Table: Enzyme Inhibition Profile of this compound

| Enzyme Inhibited | Function |

| Dopa Decarboxylase | Catalyzes the synthesis of dopamine. |

| Histidine Decarboxylase | Catalyzes the synthesis of histamine. |

Catechol-O-methyltransferase inhibition

This compound is among a group of isoflavones that has been identified as an inhibitor of Catechol-O-methyltransferase (COMT). wmcloud.orgnii.ac.jp COMT is an enzyme responsible for the methylation of catecholamines, such as dopamine and norepinephrine. wikipedia.org The inhibition of this enzyme by compounds like this compound suggests a potential to modulate the levels of these crucial neurotransmitters. nii.ac.jpnih.gov Research has shown that isoflavones can inhibit both histidine decarboxylase and catechol-O-methyltransferase. nii.ac.jp

Modulation of Intracellular Calcium Signaling

Increase in cytoplasmic free calcium in isolated rat hepatocytes

In studies analyzing signal transduction pathways in rat hepatocytes, this compound was observed to cause a transient increase in cytoplasmic free calcium. chemfaces.comnih.govnih.gov This effect was also noted with other isoflavonoids like genistein and orobol. nih.gov The experiments, conducted in a buffer containing 1 microM calcium, suggest that the source of this mobilized calcium is likely from intracellular stores rather than an influx from outside the cell. nih.gov This finding is significant as these compounds were initially being studied as inhibitors of tyrosine-specific protein kinases and phosphatidylinositol turnover, and the calcium-mobilizing effect was an unexpected discovery. chemfaces.comnih.gov

Potential role in renal cell function through calcium modulation

Research indicates that this compound may modulate calcium signaling in renal cells, pointing to a potential role in renal health. smolecule.com Calcium is a critical secondary messenger that can influence numerous cellular processes in the kidney. For instance, the calcium-sensing receptor (CaSR), when stimulated by calcium, can trigger signaling pathways like AKT and MAPK, which in turn affect renal cell migration, adhesion, and proliferation. oncotarget.com Calmodulin, a ubiquitous intracellular calcium-binding protein, is also known to be associated with the cell cycle in renal cell carcinoma. nih.gov While the direct mechanisms of this compound are still under investigation, its ability to modulate calcium suggests a potential to influence these cellular functions in renal cells. smolecule.com

Signaling Pathway Modulation

Involvement in phosphoinositide 3-kinase/protein kinase B (PI3K/PKB) pathway

This compound has been implicated in the modulation of the phosphoinositide 3-kinase/protein kinase B (PI3K/PKB) pathway, a critical signaling cascade involved in cell survival, growth, and proliferation. smolecule.comthermofisher.comfrontiersin.org This pathway is often activated by growth factors and hormones. thermofisher.com this compound has been identified as an inhibitor of cellular phosphatidylinositol turnover. sigmaaldrich.cnptfarm.plcambridge.org The PI3K enzyme acts by phosphorylating phosphoinositides, and its activation is a key upstream event that leads to the recruitment and activation of PKB (also known as Akt). nih.gov By modulating this initial step, this compound can influence the downstream effects of the entire pathway. smolecule.com

Inhibition of certain protein kinases impacting cell proliferation and apoptosis

Studies have revealed that this compound interacts with various biological targets, including the inhibition of certain protein kinases that are integral to cell signaling pathways. smolecule.com This inhibition can consequently affect fundamental cellular processes such as proliferation and apoptosis (programmed cell death). smolecule.comfrontiersin.org Specifically, this compound, along with related isoflavonoids, has been identified as an inhibitor of tyrosine-specific protein kinases. chemfaces.comnih.gov These enzymes play a crucial role in signal transduction that governs cell growth and division. ptfarm.pl By inhibiting these kinases, this compound can interfere with the signaling cascades that promote cell proliferation and survival, potentially leading to an anti-proliferative effect or the induction of apoptosis. smolecule.comresearchgate.net

Interactive Data Tables

Table 1: Summary of this compound's Molecular Actions

| Section | Mechanism/Target | Finding | Affected Process | Supporting References |

| 4.2.3 | Catechol-O-methyltransferase (COMT) | Inhibition | Catecholamine metabolism | wmcloud.org, nii.ac.jp, wikipedia.org |

| 4.3.1 | Intracellular Calcium | Increases cytoplasmic free calcium in rat hepatocytes | Calcium signaling | chemfaces.com, nih.gov, nih.gov |

| 4.3.2 | Renal Cell Function | Potential modulation of calcium signaling | Renal cell adhesion, migration, proliferation | smolecule.com, oncotarget.com, nih.gov |

| 4.4.1 | PI3K/PKB Pathway | Modulates pathway; inhibits phosphatidylinositol turnover | Cell survival, growth, proliferation | smolecule.com, sigmaaldrich.cn, ptfarm.pl, cambridge.org, thermofisher.com |

| 4.4.2 | Protein Kinases | Inhibition of tyrosine-specific protein kinases | Cell proliferation, apoptosis | smolecule.com, chemfaces.com, researchgate.net, nih.gov |

Comparative and Structure Activity Relationship Studies

Structural Similarities and Differences with Related Isoflavones

Psi-tectorigenin, tectorigenin (B1682738), and genistein (B1671435) are all isoflavones, a class of naturally occurring flavonoids characterized by a 3-phenylchromen-4-one backbone. Their structural framework consists of two aromatic rings (A and B) linked by a three-carbon bridge that forms a heterocyclic ring (C). The variations in their biological activities can often be attributed to the differences in the substituent groups attached to this common isoflavone (B191592) scaffold. researchgate.net

Genistein (4',5,7-trihydroxyisoflavone) serves as a foundational structure in this comparison. It possesses hydroxyl (-OH) groups at positions 5 and 7 on the A-ring and at position 4' on the B-ring. wur.nl The presence and position of these hydroxyl groups are significant for many of its biological interactions.

Tectorigenin is structurally very similar to genistein but features an additional methoxy (B1213986) (-OCH₃) group at the C-6 position of the A-ring. This makes tectorigenin a methoxylated isoflavone. researchgate.netresearchgate.net This addition makes the tectorigenin molecule bulkier than genistein. researchgate.net

This compound , an isomer of tectorigenin, also has a methoxy group, but its position distinguishes it from tectorigenin. In this compound, the methoxy group is located at the C-8 position of the A-ring, while the C-6 position remains unsubstituted. wikipedia.orgmagtechjournal.com Its IUPAC name is 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one. wikipedia.org

The key structural distinction among these three isoflavones is the presence and location of a methoxy group on the A-ring. Genistein is the parent polyhydroxylated isoflavone, while tectorigenin and this compound are its O-methylated derivatives at positions C-6 and C-8, respectively. Structure-activity relationship analyses suggest that the 5-hydroxyl group is a crucial feature for the cytotoxic properties of isoflavones like tectorigenin and genistein. nih.govresearchgate.net

Table 1: Structural Comparison of this compound, Tectorigenin, and Genistein This table is interactive. You can sort and filter the data.

| Feature | Genistein | Tectorigenin | This compound |

|---|---|---|---|

| IUPAC Name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-1-benzopyran-4-one |

| Chemical Formula | C₁₅H₁₀O₅ | C₁₆H₁₂O₆ | C₁₆H₁₂O₆ |

| Molar Mass | 270.24 g·mol⁻¹ | 300.26 g·mol⁻¹ | 300.266 g·mol⁻¹ |

| Core Structure | Isoflavone | Isoflavone | Isoflavone |

| A-Ring Sub 1 | C5-OH | C5-OH | C5-OH |

| A-Ring Sub 2 | C7-OH | C7-OH | C7-OH |

| A-Ring Sub 3 | H at C6 | C6-OCH₃ | H at C6 |

| A-Ring Sub 4 | H at C8 | H at C8 | C8-OCH₃ |

| B-Ring Sub | C4'-OH | C4'-OH | C4'-OH |

Comparative Biological Activities with Tectorigenin and Genistein

The structural differences among this compound, tectorigenin, and genistein lead to variations in their biological activities. Comparative studies have highlighted distinct effects on enzyme inhibition, cellular signaling, and cytotoxicity.

Enzyme and Receptor Interactions: Genistein is a well-documented inhibitor of protein tyrosine kinases (PTKs) and topoisomerase II. wur.nlptfarm.pl Tectorigenin has also been shown to inhibit the autophosphorylation of the epidermal growth factor (EGF) receptor, a receptor tyrosine kinase, although with less potency than genistein. researchgate.net In contrast, early studies pointed to this compound's primary mechanism as a blocker of phosphatidylinositol turnover, which is a crucial cell signaling pathway. ptfarm.pl Specifically, it was found to inhibit the EGF-induced activation of phospholipase C. wikipedia.org One study comparing the induction of differentiation in myelomonocytic leukemia cells suggested that genistein's effects were linked to inhibiting inositol (B14025) phospholipid metabolism, a mechanism shared with this compound, which acts more selectively on this pathway. ptfarm.pl

Furthermore, isoflavonoids including genistein and this compound have been observed to increase cytoplasmic free calcium in isolated rat hepatocytes. wur.nlnih.gov In a screening for inhibitors of dopa decarboxylase from microbial sources, both this compound and genistein were identified as active compounds. jst.go.jp

Estrogenic and Cytotoxic Effects: The estrogenic activity of these compounds has also been compared. In a competitive binding assay, genistein showed a binding affinity for estrogen receptor α (ERα) that was comparable to 17β-estradiol, whereas tectorigenin had a lower binding affinity. researchgate.net

Regarding cytotoxicity, both tectorigenin and genistein have demonstrated activity against various human cancer cell lines. researchgate.net In human promyelocytic leukemia HL-60 cells, both compounds induced differentiation and apoptosis. researchgate.net A study on the anti-ovarian cancer effect of various active compounds found the IC₅₀ of tectorigenin against A2780 cells to be 48.67 ± 0.31 μM. nih.gov In general, the presence of the 5-hydroxyl group is considered important for the cytotoxic effects of these isoflavones. nih.gov

Table 2: Comparative Biological Activities This table is interactive. You can sort and filter the data.

| Biological Activity | This compound | Tectorigenin | Genistein |

|---|---|---|---|

| Protein Tyrosine Kinase Inhibition | Less characterized | Inhibits EGFR autophosphorylation (less potent than Genistein) researchgate.net | Potent inhibitor ptfarm.pl |

| Phosphatidylinositol Turnover | Inhibitor ptfarm.pl | Not specified | Inhibitor ptfarm.pl |

| Phospholipase C Inhibition | Inhibits EGF-induced activation wikipedia.org | Not specified | Not specified |

| Dopa Decarboxylase Inhibition | Inhibitor jst.go.jp | Not specified | Inhibitor jst.go.jp |

| Estrogen Receptor α Binding | Not specified | Lower affinity than Genistein researchgate.net | High affinity researchgate.net |

| Cytotoxicity | Not specified | Cytotoxic against various cancer cells researchgate.net | Cytotoxic against various cancer cells researchgate.net |

| Induction of Apoptosis (HL-60 cells) | Not specified | Inducer researchgate.net | Inducer researchgate.net |

| Effect on Cytoplasmic Ca²⁺ | Increases free calcium in rat hepatocytes wur.nlnih.gov | Not specified | Increases free calcium in rat hepatocytes wur.nlnih.gov |

Research Gaps and Future Directions

Comprehensive Elucidation of Mechanisms of Action

While preliminary studies have highlighted the antioxidant and anti-inflammatory properties of ψ-tectorigenin, the precise molecular mechanisms underlying these effects remain largely unknown. smolecule.com It is known to be an inhibitor of phosphatidylinositol turnover, a key process in cellular signaling. researchgate.netnih.gov This inhibition occurs without affecting epidermal growth factor receptor tyrosine protein kinase, suggesting a specific mode of action. researchgate.net Future research should aim to fully unravel the intricate signaling pathways modulated by ψ-tectorigenin. As a flavonoid, it is plausible that it shares mechanisms with other compounds in its class, such as influencing pathways involved in cell survival like the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway. smolecule.com A thorough investigation into these and other potential pathways is necessary.

In-depth Investigation of Pharmacological Targets

Identifying the specific pharmacological targets of ψ-tectorigenin is a critical next step. While its inhibitory effect on phosphatidylinositol turnover is established, the direct proteins or enzymes it interacts with to elicit this effect are yet to be definitively identified. researchgate.net Studies on the related compound, tectorigenin (B1682738), have revealed a multitude of pharmacological effects, including anticancer, antidiabetic, and neuroprotective activities, by modulating various signaling pathways like PPARγ/NF-κB, PI3K/AKT, and MAPK/JNK/AP-1. nih.govmdpi.com A similar in-depth investigation into the targets of ψ-tectorigenin could reveal its potential for treating a wide range of diseases, such as cancer, diabetes, hepatic fibrosis, and Alzheimer's disease. smolecule.com

Development of Advanced In Vitro and In Vivo Models for Specific Disease States

To date, research on ψ-tectorigenin has been conducted in a limited number of cell lines and animal models. To better understand its therapeutic potential, it is imperative to develop and utilize more advanced and disease-specific in vitro and in vivo models. For instance, while its anti-cancer potential has been suggested, studies using three-dimensional tumor spheroids or patient-derived xenografts would provide more clinically relevant data. smolecule.com Similarly, for its potential neuroprotective effects, models of specific neurodegenerative diseases would be invaluable. smolecule.com The use of the HL-60 human promyelocytic leukemia cell line has been validated as a useful model for studying human granulopoiesis and apoptosis in response to related compounds and could be a valuable tool for ψ-tectorigenin research. researchgate.net

Bioavailability and Pharmacokinetic Profiling of ψ-Tectorigenin

A significant hurdle for many flavonoids, including the related compound tectorigenin, is their poor bioavailability. researchgate.netnih.govresearchgate.netnih.gov The metabolic fate of tectorigenin in rats involves glucuronidation, sulfation, demethylation, and methoxylation. researchgate.netnih.govresearchgate.netnih.gov It is crucial to conduct comprehensive pharmacokinetic studies on ψ-tectorigenin to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies are essential to determine the achievable concentrations in target tissues and to establish a foundation for effective therapeutic use. A sensitive UPLC-MS/MS method has been developed for the determination of tectorigenin in rat plasma, which could be adapted for ψ-tectorigenin studies. nih.gov

Exploration of Delivery Strategies for Enhanced Efficacy

Given the anticipated low bioavailability of ψ-tectorigenin, exploring advanced drug delivery strategies is paramount. For the related isoflavone (B191592) tectorigenin, various approaches have been investigated to improve its water solubility, stability, and bioavailability, including sulfonation and solid dispersion techniques. nih.gov Novel drug delivery systems such as liposomes, nanoparticles, phytosomes, and polymer-drug conjugates hold promise for enhancing the therapeutic efficacy of ψ-tectorigenin. nih.govresearchgate.net A self-microemulsifying drug delivery system (SMEDDS) has been shown to significantly improve the oral bioavailability of tectorigenin, suggesting this could be a viable strategy for ψ-tectorigenin as well. nih.gov

Rational Design of ψ-Tectorigenin Derivatives for Improved Activity

Structural modification is a proven strategy for enhancing the pharmacological activity and bioavailability of natural compounds. nih.govresearchgate.net By understanding the structure-activity relationships of ψ-tectorigenin, it is possible to rationally design and synthesize derivatives with improved properties. For instance, the addition or modification of functional groups could enhance target binding, increase solubility, or reduce metabolic degradation. researchgate.net Theoretical approaches, such as Density Functional Theory (DFT), can be employed to predict the properties of designed derivatives before their synthesis. researchgate.net

Synergy Studies with Existing Therapeutic Agents

Investigating the potential synergistic effects of ψ-tectorigenin with existing therapeutic agents could open new avenues for combination therapies. frontiersin.org Combining ψ-tectorigenin with other drugs could potentially enhance therapeutic efficacy, reduce required doses, and overcome drug resistance. nih.govresearchgate.net For example, in cancer treatment, combining ψ-tectorigenin with conventional chemotherapeutic agents could lead to improved outcomes. Isobologram analysis is a robust method for evaluating drug interactions and determining whether they are synergistic, additive, or antagonistic. frontiersin.org Such studies are essential to identify promising combination regimens for various diseases.

Q & A

Q. What experimental protocols are recommended for isolating psi-Tectorigenin from natural sources?

Standard isolation involves ethanol extraction from rhizomes (e.g., Belamcanda chinensis), followed by column chromatography (silica gel or Sephadex LH-20) and HPLC purification. Validate purity via NMR (¹H/¹³C) and mass spectrometry, referencing spectral data (e.g., δ 6.8 ppm for aromatic protons) from established literature . Optimize yield by adjusting solvent polarity and temperature gradients .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity?

Use cell-based models (e.g., cancer cell lines like MCF-7 or HepG2) with dose-response curves (1–100 μM) to evaluate antiproliferative effects. Include positive controls (e.g., doxorubicin) and measure apoptosis markers (e.g., caspase-3 activation). Replicate experiments in triplicate and account for solvent interference (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported bioactivity data for this compound?

Conduct meta-analyses to identify variables such as assay conditions (e.g., serum concentration, incubation time) or compound stability (e.g., light sensitivity). Use systematic review frameworks (e.g., PICO) to compare outcomes across studies and isolate confounding factors. Validate findings via orthogonal assays (e.g., Western blotting for protein targets) .

Q. How can researchers optimize this compound’s synthetic protocols to improve scalability?

Employ Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, temperature). Compare yields from traditional methods (e.g., Claisen-Schmidt condensation) vs. green chemistry approaches (e.g., microwave-assisted synthesis). Characterize intermediates via LC-MS and crystallography to refine pathways .

Q. What computational tools are effective for modeling this compound’s interactions with estrogen receptors?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to ERα/ERβ, guided by crystallographic data (PDB IDs: 1A52, 3ERT). Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Cross-reference results with in vitro ER-binding assays .

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?

Perform ADMET predictions (e.g., SwissADME, ProTox-II) to estimate bioavailability and hepatotoxicity. Validate via in vivo PK studies in rodent models, measuring plasma half-life (t½) and tissue distribution. Use metabolomics (LC-QTOF-MS) to identify phase I/II metabolites .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. For omics data, employ pathway enrichment analysis (KEGG, GO) to identify signaling networks .

Q. How can researchers differentiate this compound’s mechanisms from structural analogs (e.g., tectorigenin)?

Conduct comparative SAR studies using analogs with modified hydroxyl/methoxy groups. Validate via functional assays (e.g., NF-κB inhibition) and structural simulations (e.g., electrostatic potential maps). Publish crystallographic data to clarify stereochemical influences .

Literature and Collaboration

Q. What frameworks enhance interdisciplinary collaboration in this compound research?

Adopt FAIR data principles to standardize metadata sharing. Use collaborative platforms (e.g., LabArchives, GitHub) for protocol versioning. Engage in consortia (e.g., Natural Product Drug Discovery Networks) to integrate chemical, biological, and clinical expertise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.